2-Amino-4-phenylbutan-1-ol
Description
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₅NO | |
| Molecular weight | 165.23 g/mol | |
| Chiral centers | 1 (C2) | |
| Optical activity (S) | [α]D²⁵ = +8.5° (c=1, H₂O) |
The (S)-enantiomer is commonly synthesized via catalytic hydrogenation or enzymatic reduction, achieving enantiomeric excesses >98%. The presence of both amino and hydroxyl groups enables hydrogen bonding, influencing solubility and crystallinity.
Comparative Analysis of Homophenylalaninol vs. Phenylalaninol Structural Analogues
Homophenylalaninol (this compound) differs from phenylalaninol (2-amino-3-phenylpropan-1-ol) by an additional methylene group in its carbon backbone. This structural variation impacts physicochemical properties and biological activity:
Table 2: Structural and Functional Comparison
| Property | Homophenylalaninol | Phenylalaninol |
|---|---|---|
| Backbone length | 4-carbon chain | 3-carbon chain |
| Molecular formula | C₁₀H₁₅NO | C₉H₁₃NO |
| LogP (octanol/water) | 1.2 | 0.8 |
| Aqueous solubility | 15 mg/mL | 25 mg/mL |
| Biological role | Chiral synthon, enzyme studies | Neuromodulator precursor |
The extended carbon chain in homophenylalaninol enhances hydrophobic interactions, making it more lipophilic than phenylalaninol. This property is exploited in drug design, where homophenylalaninol serves as a building block for β-adrenergic receptor antagonists. In contrast, phenylalaninol is a precursor to phenethylamine, a neuromodulator.
Crystallographic Data and Conformational Analysis
Crystallographic studies of this compound remain limited, but related compounds like L-homophenylalanine exhibit low solubility and complex thermal decomposition profiles. Temperature-resolved powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) reveal that homophenylalaninol derivatives decompose above 520 K without melting, suggesting strong intermolecular hydrogen bonding and crystal lattice stability.
Table 3: Solid-State Characteristics
| Property | Observation | Method |
|---|---|---|
| Thermal decomposition | >520 K | DSC/TGA |
| Crystal system | Monoclinic (predicted) | Computational modeling |
| Hydrogen bonding | N-H···O and O-H···N networks | IR spectroscopy |
Conformational analysis via density functional theory (DFT) predicts a preferred gauche conformation for the hydroxyl and amino groups, minimizing steric hindrance. Rotatable bonds in the butanol chain allow flexibility, with a collision cross-section (CCS) of 137.0 Ų for the [M+H]+ adduct, indicating moderate molecular rigidity.
The phenyl group’s planar geometry facilitates π-π stacking in crystalline phases, while the hydroxyl group participates in hydrogen-bonded dimers. These features contribute to the compound’s low solubility in aqueous media (<20 mg/mL at 25°C).
Properties
IUPAC Name |
2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521839 | |
| Record name | 2-Amino-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160886-95-3 | |
| Record name | 2-Amino-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Amino-4-phenylbutan-1-ol involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The reaction is carried out under an argon atmosphere to prevent moisture from interfering with the reaction. The mixture is refluxed for 24 hours, followed by careful addition of water and sodium hydroxide to quench the reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Amino-4-phenylbutan-1-ol has garnered attention as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in the development of antiviral agents:
- Synthesis of Antiviral Agents : It has been identified as a precursor in synthesizing Atazanavir, an antiretroviral medication used to treat HIV. Research indicates that using this compound enhances yield and efficiency during multi-step synthesis processes, resulting in products with improved antiviral activity compared to previous formulations.
Case Study: Atazanavir Synthesis
A study demonstrated that incorporating this compound into the synthesis pathway of Atazanavir resulted in higher yields and better purity of the final product, showcasing its significance as a pharmaceutical intermediate.
Fragrance and Flavoring Applications
The compound is also utilized extensively in the fragrance industry due to its pleasant aroma, reminiscent of floral scents. Its applications include:
- Fragrance Composition : Used as a key ingredient in perfumes.
- Flavoring Agent : Incorporated into food products to enhance or mask flavors.
Case Study: Eco-Friendly Cleaning Products
Research highlighted the integration of this compound into eco-friendly cleaning products. The resulting formulations received positive consumer feedback due to their appealing scent profile, demonstrating the compound's effectiveness in enhancing product desirability.
Chemical Synthesis Applications
In addition to its roles in pharmaceuticals and fragrance production, this compound serves as an important intermediate in various chemical syntheses:
| Application | Description |
|---|---|
| Pharmaceutical Intermediates | Precursor for antiviral drugs like Atazanavir |
| Fragrance Production | Key ingredient in perfumes and scented products |
| Chemical Synthesis | Intermediate for synthesizing chiral amines |
The compound has also been explored for its potential role in catalytic processes, particularly in asymmetric synthesis where chirality is critical.
Biochemical Assays
This compound is utilized as a reagent in biochemical assays for glucose determination. It reacts with glucose in the presence of phenol and peroxidase to produce a colorimetric result proportional to glucose concentration, facilitating rapid measurement.
Recent Studies and Findings
Recent research has focused on both the synthesis and biological evaluation of this compound. Some key findings include:
Biological Evaluations
In vitro studies are ongoing to assess the compound's interaction with specific receptors, aiming to elucidate its pharmacological profile. Initial toxicity studies suggest potential therapeutic benefits but also highlight risks such as skin irritation, necessitating further safety evaluations .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, synthesized fluorescent derivatives were evaluated against human cervical cancer cell lines (SiHa) using MTT assays, showing promising cytotoxic effects comparable to reference drugs.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences and Implications
Substituent Effects: The phenyl group in 2-Amino-4-phenylbutan-1-ol enhances steric bulk and π-π interactions, making it suitable for asymmetric catalysis . Electron-withdrawing groups (e.g., fluorine in 3-Amino-1-fluoro-4-phenyl-butan-2-ol) may alter solubility or metabolic stability compared to the parent compound .
Synthetic Accessibility: Both this compound and 2-Amino-3-methylbutan-1-ol are synthesized via high-yield reductions (>90%), but the former requires homophenylalanine derivatives, which may be less accessible than methyl-substituted precursors .
Physical Properties: 2-Amino-4-tert-butylphenol’s solid state (mp 160–163°C) contrasts with the liquid state of this compound, reflecting differences in intermolecular forces due to phenolic vs. alcohol functionalities .
Biological Activity
2-Amino-4-phenylbutan-1-ol (also known as phenylpropanolamine) is an organic compound with significant biological activity and various applications in medicinal chemistry and biochemistry. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a chiral center, which contributes to its biological activity. The presence of both an amino group and a hydroxyl group allows it to participate in diverse biochemical interactions.
Target Interaction
The primary target of this compound is the Gag-Pol polyprotein, which plays a crucial role in the assembly of viral particles. This interaction suggests that the compound may influence pathways related to virion assembly and potentially inhibit viral replication .
Biochemical Pathways
The compound's interaction with the Gag-Pol polyprotein indicates its involvement in several biochemical pathways, particularly those associated with viral infections. It may modulate the assembly process of virions, thereby affecting viral load and infection rates.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its bioavailability and metabolic stability. Factors such as temperature, pH, and the presence of other molecules can significantly influence its stability and efficacy.
Therapeutic Applications
Research has indicated that this compound exhibits potential therapeutic effects in various contexts:
- Antiviral Activity : Studies have shown that this compound can inhibit the replication of certain viruses by interfering with their assembly mechanisms .
- Appetite Suppression : Historically, phenylpropanolamine has been used as an appetite suppressant in weight loss medications due to its stimulant effects on the central nervous system.
- Potential Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Synthesis and Applications
This compound can be synthesized through various methods, including reduction reactions involving ketones or aldehydes. Its chiral nature makes it a valuable building block in asymmetric synthesis for pharmaceuticals .
Industrial Uses
This compound is utilized in the production of fine chemicals and pharmaceuticals due to its unique properties. It serves as a precursor for synthesizing biologically active compounds and peptides, further extending its applicability in medicinal chemistry.
Q & A
Q. What are the primary synthetic pathways for producing 2-Amino-4-phenylbutan-1-ol, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves reductive amination of 4-phenylbutan-1-ol derivatives or catalytic hydrogenation of nitriles. For intermediates like 2-Amino-4-phenylbutane (CAS 22374-89-6), structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry . Purity is assessed via GC-MS or HPLC, with thresholds >97% recommended for pharmacological applications .
Q. What spectroscopic techniques are critical for structural elucidation of amino-alcohol derivatives like this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH stretches at ~3300 cm⁻¹). Nuclear Overhauser Effect (NOE) NMR experiments resolve stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular formula . For analogs like 3-Amino-4-phenylbutanoic acid, X-ray crystallography may validate spatial arrangements .
Q. How should researchers handle and store amino-alcohol compounds to ensure stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols from analogs (e.g., 2-Amino-2-ethylbutan-1-ol) recommend PPE, fume hoods, and immediate decontamination of spills with ethanol/water mixtures .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized, and what chiral resolution methods apply?
- Methodological Answer : Chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic resolution using lipases (e.g., Candida antarctica) achieve >99% enantiomeric excess (ee). For analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, asymmetric catalysis with BINAP ligands yields high stereoselectivity . Monitor ee via polarimetry or chiral HPLC .
Q. What contradictions exist in reported pharmacological data for this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in receptor binding affinities (e.g., β-blockers like Labetalol intermediates) may arise from stereochemical impurities or assay variability . Mitigate via rigorous batch-to-batch QC (e.g., LC-MS purity checks) and standardized in vitro assays (e.g., CHO cell β-adrenoceptor models) . Cross-validate results with orthogonal methods (SPR vs. radioligand binding) .
Q. How do structural modifications (e.g., fluorination, selenation) impact the bioactivity and toxicity of this compound analogs?
- Methodological Answer : Fluorination at the phenyl ring (e.g., 4-fluorophenyl derivatives) enhances metabolic stability but may increase hepatotoxicity, as seen in 4-Fluoro-1-butanol analogs . Selenation (e.g., 4-phenyl-2-(phenylseleno)-butan-1-ol) improves antioxidant activity but requires rigorous genotoxicity screening (Ames test, micronucleus assay) .
Data Analysis and Validation
Q. What analytical standards and reference materials are essential for validating this compound in pharmaceutical research?
- Methodological Answer : Use pharmacopeial-grade impurities (e.g., EP/USP reference standards) for HPLC calibration. For related compounds like (4-Chlorophenyl)(4-hydroxyphenyl)methanone, impurity profiling ensures compliance with ICH Q3A/B guidelines . Cross-reference with spectral libraries (e.g., PubChem, ECHA) for structural confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
